5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Synthesis and Discovery
Fused nitrogen heterocycles are cornerstone structures in modern chemical sciences. Their prevalence in natural products, pharmaceuticals, and functional materials underscores their importance. The arrangement of nitrogen atoms within these fused rings creates unique electronic properties, influencing factors such as basicity, aromaticity, and the potential for hydrogen bonding and metal coordination. This makes them attractive scaffolds for developing compounds with tailored biological activities and material properties. The synthesis of these complex structures often drives the development of novel and efficient synthetic methodologies.
Historical Context and Evolution oforganic-chemistry.orgiaea.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine Derivatives in Academic Inquiry
The exploration of triazolopyridine chemistry has a rich history, with initial studies focusing on the fundamental synthesis and reactivity of the parent scaffold. Over the decades, research has evolved to the synthesis of a diverse array of substituted derivatives. This progression has been fueled by the continual discovery of their utility in various fields, most notably in medicinal chemistry where they have been investigated for a range of therapeutic applications. The development of advanced analytical techniques has further enabled a deeper understanding of their structure-activity relationships. A variety of synthetic strategies have been developed to access the organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core, often involving the cyclization of substituted aminopyridines or the rearrangement of isomeric systems. organic-chemistry.orgiaea.orgorganic-chemistry.org
Positioning of 5,7-Dimethyl-organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine within the Broader Triazolopyridine Chemical Space
5,7-Dimethyl- organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine is a specific derivative of the parent scaffold, characterized by the presence of two methyl groups on the pyridine (B92270) ring at positions 5 and 7. While extensive research on this particular molecule is not widely documented in publicly available literature, its chemical properties can be inferred from the broader understanding of the triazolopyridine class. The methyl groups are expected to influence the molecule's electronic properties and steric profile. Electronically, methyl groups are weakly electron-donating, which can impact the reactivity of the pyridine ring. Sterically, their presence can direct the course of further chemical modifications and influence how the molecule interacts with biological targets.
Table 1: Basic Properties of 5,7-Dimethyl- organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| CAS Number | 1822869-12-4 |
Note: This data is based on publicly available chemical database information.
Detailed Research Findings
While specific, in-depth research articles focusing solely on 5,7-Dimethyl- organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine are scarce, the synthesis of a closely related analogue, 5,7-Dimethyl- organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-2-thiol, has been reported. chemicalbook.com This synthesis involves the reaction of 3-amino-5-mercapto-1,2,4-triazole (B94436) with 2,4-pentanedione in the presence of acetic acid and piperidine (B6355638). chemicalbook.com This suggests a potential synthetic pathway for 5,7-Dimethyl- organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine could involve the reaction of a suitably substituted aminopyridine with a triazole precursor.
General synthetic methods for the organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold often utilize 2-aminopyridines as starting materials. One established method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions using trifluoroacetic anhydride. organic-chemistry.org Another approach is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds via a metal-free oxidative N-N bond formation. organic-chemistry.org These general strategies could potentially be adapted for the synthesis of the 5,7-dimethyl derivative by starting with 2-amino-4,6-dimethylpyridine.
The broader class of organic-chemistry.orgiaea.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine derivatives, which are structurally analogous to the title compound, has been the subject of more extensive research. These compounds are considered purine (B94841) bioisosteres and have been investigated for a wide range of biological activities. nih.govnih.gov For instance, certain derivatives have been explored as antibacterial agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)11-8(4-6)9-5-10-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUSFDYFJOLJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Derivatization and Functionalization Strategies
Introduction of Diverse Substituents onto theresearchgate.netchemicalbook.comorganic-chemistry.orgTriazolo[1,5-a]pyridine Core
The functionalization of the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core, including the 5,7-dimethyl derivative, is achieved through a variety of modern synthetic methods that allow for the introduction of diverse substituents. These methods range from metal-catalyzed cross-couplings to metal-free oxidative cyclizations and microwave-assisted tandem reactions. researchgate.netnih.gov
Several key strategies involve the formation of the heterocyclic core itself, which simultaneously installs the desired substituents. One prominent metal-free approach involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides mediated by phenyliodine bis(trifluoroacetate) (PIFA). organic-chemistry.orgresearchgate.net This method provides a direct oxidative N-N bond formation, leading to the efficient synthesis of biologically important researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridines in short reaction times and high yields. organic-chemistry.org Similar transformations can be achieved using other oxidizing systems like iodine/potassium iodide (I₂/KI) or chloramine-T, which are promoted as environmentally benign alternatives. organic-chemistry.org
Copper-catalyzed reactions also offer a versatile route. A reaction between 2-aminopyridine (B139424) and a nitrile in the presence of a copper catalyst under an air atmosphere can form the core through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.orgnih.gov This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org
More recent developments include catalyst-free, microwave-assisted methods. A tandem reaction using enaminonitriles and benzohydrazides proceeds via transamidation, nucleophilic addition, and condensation to yield highly substituted researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridines. nih.govmdpi.com This eco-friendly approach demonstrates broad substrate scope and good functional group tolerance, producing the target compounds in good to excellent yields. nih.gov
The following table summarizes various methods for introducing substituents onto the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core.
| Method | Key Reagents/Catalysts | Starting Materials | Type of Substituents Introduced | Reference |
| PIFA-Mediated Annulation | Phenyliodine bis(trifluoroacetate) (PIFA) | N-(pyridin-2-yl)benzimidamides | Aryl, Alkyl (at C2) | organic-chemistry.orgresearchgate.net |
| Copper-Catalyzed Oxidative Coupling | Copper salts (e.g., CuBr) | 2-Aminopyridines, Nitriles | Aryl, Alkyl (at C2) | organic-chemistry.orgnih.gov |
| Iodine-Mediated Oxidative Cyclization | I₂/KI | N-aryl amidines | Aryl, Alkyl (at C2) | organic-chemistry.org |
| Microwave-Assisted Tandem Reaction | None (Catalyst-free) | Enaminonitriles, Benzohydrazides | Aryl, Heteroaryl | nih.govmdpi.com |
| Base-Promoted Tandem Rearrangement | Base | 2-Fluoropyridines, 1,2,4-Oxadiazol-3-amines | Various functional groups | organic-chemistry.org |
Regioselective Functionalization Techniques
Regioselectivity is critical in the synthesis of triazolopyridine derivatives to ensure the desired biological activity and physical properties. The development of synthetic protocols that precisely control the position of new functional groups is an area of active research.
One effective strategy for achieving high regioselectivity involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with various Michael acceptors. researchgate.net This approach allows for the construction of novel, polysubstituted researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives with excellent regiocontrol. researchgate.net Similarly, Lewis acid catalysis has been shown to be effective in directing the outcome of cycloaddition reactions that form triazole rings. For instance, the use of iron(III) chloride as a catalyst in azide-alkyne cycloadditions selectively yields 1,5-disubstituted 1,2,3-triazoles, a principle that can be applied to the synthesis of precursors for fused heterocyclic systems. nih.gov
Another powerful technique involves a 1,3-cycloaddition of acetylenes and nitriles with 1-aminopyridinium cations. This method can achieve high regioselectivity in the formation of the triazole ring fused to the pyridine (B92270) core. researchgate.net Phenyliodine(III) diacetate [PhI(OAc)₂]-mediated oxidative cyclization of 2-aminopyridines with imidates is another method that proceeds with excellent regioselectivity to furnish the desired researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine products. researchgate.net
The table below highlights different regioselective techniques applicable to the synthesis of researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives.
| Technique | Key Reagents/Catalysts | Precursors | Regioselective Outcome | Reference |
| Michael Addition/Cyclization | Base | 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles, Michael acceptors | Controlled substitution on the pyridine ring | researchgate.net |
| Oxidative Cyclization | PhI(OAc)₂ | 2-Aminopyridines, Imidates | Formation of the [1,5-a] fused system with high efficiency | researchgate.net |
| 1,3-Dipolar Cycloaddition | Lewis Acids (e.g., FeCl₃) | Azides, Alkynes | Control over triazole isomer formation (e.g., 1,5- vs 1,4-disubstituted) | nih.gov |
| Double Dehydrative Cyclizations | Base | Pyrrole-2-carbonitrile derivatives, Acyl hydrazides | Regioselective formation of fused pyrazine (B50134) and triazole rings | researchgate.net |
Late-Stage Functionalization Approaches for 5,7-Dimethyl-researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogues from a common, advanced intermediate, enabling detailed structure-activity relationship (SAR) studies without re-synthesizing the core scaffold.
For the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold, LSF has been demonstrated as a synthetically useful tool. nih.govmdpi.com A prime example is the use of palladium-catalyzed cross-coupling reactions on a pre-functionalized triazolopyridine core. In one study, a 7-(4-bromophenyl)-2-(4-methoxyphenyl)- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine intermediate was subjected to a Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction successfully replaced the bromine atom with a 4-methoxyphenyl (B3050149) group, demonstrating that the core is stable to these reaction conditions and can be readily modified. mdpi.com This approach highlights the synthetic utility of LSF for creating molecular diversity from a common precursor. mdpi.comresearchgate.net
Case Study: Suzuki-Miyaura Cross-Coupling
Starting Material: 7-(4-bromophenyl)-2-(4-methoxyphenyl)- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine
Reagents: 4-methoxyphenylboronic acid, Pd(PPh₃)₄ (catalyst), K₂CO₃ (base)
Conditions: Ethanol, 80 °C
Outcome: Successful coupling to replace the bromo substituent with a methoxyphenyl group, showcasing a viable late-stage C-C bond formation. mdpi.com
This capability is crucial for optimizing lead compounds in medicinal chemistry, where small modifications can significantly impact potency and pharmacokinetic properties.
Development of Novel Heterocyclic Systems Incorporating the 5,7-Dimethyl-researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine Moiety
The 5,7-dimethyl- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine moiety often serves as a foundational scaffold for the construction of larger, more complex heterocyclic systems. Its robust chemical nature and versatile handles for substitution allow it to be integrated into novel polycyclic and multi-component molecular architectures designed for specific biological targets or material applications.
A significant application is in the development of potent and orally bioavailable inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key target for autoimmune diseases. nih.govnih.gov In this context, the triazolopyridine core is elaborately decorated. For example, the potent inverse agonist 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridin-6-yl)nicotinamide incorporates piperidine (B6355638) and nicotinamide (B372718) moieties, which are attached to the core scaffold. nih.govnih.gov The synthesis of these complex molecules relies on building upon the pre-formed triazolopyridine ring system.
Furthermore, the principles of fusing additional rings to the triazole framework have led to the creation of entirely new N-heterocyclic scaffolds. For instance, a regioselective, base-promoted reaction of a pyrrole-2-carbonitrile-derived substrate with an acyl hydrazide leads to the formation of a pyrrolo[1,2-a] researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[3,4-c]pyrazine system through domino double ring closures. researchgate.net While not a direct derivative of 5,7-dimethyl- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine, this work illustrates a broader strategy of using triazole chemistry to build novel, fused heterocyclic structures. Other research has focused on synthesizing novel researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-b] researchgate.netchemicalbook.comorganic-chemistry.orgnih.govtetrazines, demonstrating the versatility of the triazole ring in forming diverse fused systems. beilstein-journals.org
The following table presents examples of novel systems built upon or related to the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core.
| Novel Heterocyclic System | Incorporated Moieties | Application/Significance | Reference |
| RORγt Inverse Agonists | Piperidine, Nicotinamide | Treatment of autoimmune diseases | nih.govnih.gov |
| Pyrrolo[1,2-a] researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[3,4-c]pyrazine | Fused Pyrrole and Pyrazine rings | Novel N-heterocyclic scaffold | researchgate.net |
| researchgate.netchemicalbook.comorganic-chemistry.orgTriazolo[1,5-b] researchgate.netchemicalbook.comorganic-chemistry.orgnih.govtetrazines | Fused Tetrazine ring | Potential antifungal agents | beilstein-journals.org |
Coordination Chemistry and Metal Complex Formation
5,7-Dimethyl-researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyridine as a Ligand in Metal Complex Synthesis
5,7-Dimethyl- researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyridine, often abbreviated as dmtp, is a heterocyclic N-donor ligand that has attracted considerable interest in coordination chemistry. researchgate.net Its structural similarity to purine (B94841) nucleobases makes it an excellent candidate for creating biomimetic models and studying interactions with various metal ions. mdpi.comnih.gov The presence of multiple nitrogen atoms in its bicyclic structure allows it to function as a versatile building block in the synthesis of both mononuclear and polynuclear metal complexes, exhibiting diverse coordination modes. mdpi.com
Mononuclear complexes featuring the dmtp ligand are typically synthesized by reacting a metal salt with the dmtp ligand in a suitable solvent. The resulting complexes are often isolated as crystalline solids. A number of mononuclear complexes have been prepared and characterized using spectroscopic and thermal techniques. researchgate.net For instance, the reaction of cobalt(II) nitrate (B79036) or cadmium(II) nitrate with dmtp yields isostructural complexes with the general formula M(dmtp)₂(H₂O)₄₂, where the metal ion is octahedrally coordinated by two dmtp ligands and four water molecules. researchgate.net
Similarly, mononuclear platinum(II) coordination compounds, such as cis-[PtCl₂(NH₃)(dmtp)] and cis-[PtCl₂(dmtp)₂], have been successfully synthesized and characterized using infrared spectroscopy and multinuclear NMR (¹H, ¹³C, ¹⁹⁵Pt). rsc.org Copper(II) has also been used to create several mononuclear complexes, including Cu(H₂O)(phen)(dmtp)₂₂ and Cu(H₂O)₂(en)(dmtp)₂₂, where auxiliary ligands like 1,10-phenanthroline (B135089) (phen) or ethylenediamine (B42938) (en) are also coordinated to the metal center. researchgate.net
Table 1: Examples of Mononuclear Complexes with 5,7-Dimethyl- researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyridine (dmtp)
| Metal Ion | Complex Formula | Auxiliary Ligand(s) | Source(s) |
| Co(II) | Co(dmtp)₂(H₂O)₄₂ | Water | researchgate.net |
| Cd(II) | Cd(dmtp)₂(H₂O)₄₂ | Water | researchgate.net |
| Zn(II) | [Zn(NCO)₂(dmtp)₂] | Isocyanate | researchgate.net |
| Pt(II) | cis-[PtCl₂(NH₃)(dmtp)] | Ammine, Chloride | rsc.org |
| Pt(II) | cis-[PtCl₂(dmtp)₂] | Chloride | rsc.org |
| Cu(II) | Cu(H₂O)(phen)(dmtp)₂₂ | Water, 1,10-phenanthroline | researchgate.net |
| Cu(II) | Cu(H₂O)₂(en)(dmtp)₂₂ | Water, Ethylenediamine | researchgate.net |
The dmtp ligand is also capable of forming dinuclear structures by bridging two metal centers. The synthesis of these complexes often depends on the choice of metal ion and the reaction conditions. Two notable examples are the dinuclear silver(I) complexes, [Ag₂(dmtp)₃]₂Ag₂(dmtp)₂₆(H₂O)₂ and [Ag₂(dmtp)₂(ClO₄)₂]Ag₂(dmtp)₂(H₂O)₂₂. researchgate.net These compounds have been synthesized and characterized spectroscopically and thermally, with their structures confirmed by single-crystal X-ray diffraction. researchgate.net
A dinuclear platinum(II) complex with the formula [Pt₂(μ-dmtp)₂Cl₂(dmtp)₂]²⁺ has also been reported. rsc.org In this structure, two dmtp ligands act as bridging units connecting the two platinum atoms, while two other dmtp ligands are coordinated in a monodentate fashion. rsc.org This particular compound is significant as it demonstrates the ability of the same ligand to adopt two different coordination modes within a single complex. rsc.org
Table 2: Examples of Dinuclear Complexes with 5,7-Dimethyl- researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyridine (dmtp)
| Metal Ion | Complex Formula | Coordination Mode of dmtp | Source(s) |
| Ag(I) | [Ag₂(dmtp)₃]₂Ag₂(dmtp)₂₆(H₂O)₂ | Not specified in abstract | researchgate.net |
| Ag(I) | [Ag₂(dmtp)₂(ClO₄)₂]Ag₂(dmtp)₂(H₂O)₂₂ | Not specified in abstract | researchgate.net |
| Pt(II) | [Pt₂(μ-dmtp)₂Cl₂(dmtp)₂]²⁺ | Bridging and Monodentate | rsc.org |
The versatility of dmtp as a ligand is evident from its ability to form complexes with a wide range of transition metals. In addition to the metals discussed above, dmtp has been shown to coordinate with other first-row transition metals and organotin(IV) compounds. researchgate.net
Complexes with the general formula M(NCS)₂(dmtp)₂(H₂O)ₓ have been formed with several divalent metals, where x = 2 for M = Co(II), Ni(II), Mn(II), and Fe(II), and x = 0 for M = Zn(II) and Hg(II). researchgate.net The coordination chemistry of dmtp with organotin(IV) moieties has also been explored, highlighting its potential beyond traditional transition metal chemistry. researchgate.net The specific geometry and coordination number of the resulting complexes are influenced by factors such as the metal ion, counter-anions, and the presence of other auxiliary ligands. researchgate.netresearchgate.net
Table 3: Summary of Metal Ions Complexed with 5,7-Dimethyl- researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyridine (dmtp)
| Metal Ion | Example Complex Formula / Type | Source(s) |
| Cu(II) | Cu(H₂O)(phen)(dmtp)₂₂ | researchgate.net |
| Co(II) | [Co(dmtp)₂(H₂O)₄]Br₂·2H₂O | researchgate.net |
| Ni(II) | Ni(NCS)₂(dmtp)₂(H₂O)₂ | researchgate.net |
| Zn(II) | [Zn(NCO)₂(dmtp)₂] | researchgate.net |
| Ag(I) | Dinuclear complexes with BF₄⁻ and ClO₄⁻ | researchgate.net |
| Pt(II) | cis-[PtCl₂(dmtp)₂], [Pt₂(μ-dmtp)₂Cl₂(dmtp)₂]²⁺ | rsc.org |
| Organotin(IV) | Organotin(IV) complexes of dmtp | researchgate.net |
| Other (Mn, Fe, Cd, Hg) | M(NCS)₂(dmtp)₂(H₂O)ₓ | researchgate.net |
Structural Elucidation of Metal-Ligand Coordination Modes
The coordination behavior of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including dmtp, is primarily characterized by two main binding modes: monodentate coordination through a single nitrogen atom and bridging coordination involving two nitrogen atoms. mdpi.com The specific mode adopted depends on the metal center, reaction stoichiometry, and the presence of other ligands.
The most prevalent coordination mode for dmtp is monodentate binding through the N(3) atom of the triazole ring. researchgate.net This mode is dominant in a vast number of coordination compounds. researchgate.net X-ray crystal structure determinations of complexes such as [Co(dmtp)₂(H₂O)₄]Br₂·2H₂O and isostructural cadmium(II) compounds confirm that the metal ion is coordinated by the dmtp ligand specifically through the N(3) site. researchgate.net In these octahedral complexes, the metal ion lies on an inversion center, bound to two dmtp ligands and four water molecules. researchgate.net
This N(3) coordination is also observed in mononuclear copper(II) and zinc(II) complexes. researchgate.netresearchgate.net For example, in the structure of [Zn(NCO)₂(dmtp)₂], the Zn(II) ion exhibits a distorted tetrahedral geometry formed by two dmtp ligands coordinated through the N(3) atom and two N-bound cyanate (B1221674) anions. researchgate.net Similarly, in platinum(II) complexes like cis-[PtCl₂(dmtp)₂], the dmtp ligands act in a monodentate fashion. rsc.org
In addition to its common monodentate role, dmtp can function as a bridging ligand, linking two metal centers to form polynuclear, typically dinuclear, structures. mdpi.com This bridging action is achieved through coordination via two of its nitrogen atoms, usually N(3) and N(4). rsc.org
A clear example of this is found in the dinuclear platinum(II) complex [Pt₂(μ-dmtp)₂Cl₂(dmtp)₂]²⁺. rsc.org The crystal structure reveals that two dmtp molecules act as bridging ligands, connecting the two platinum atoms through their N(3) and N(4) positions. rsc.org Each platinum atom is in a square-planar environment, with two sites occupied by the bridging dmtp ligands and the other two positions filled by a chloride ion and a monodentate-bound dmtp molecule. This complex is a rare example where the same ligand exhibits both bridging bidentate and non-bridging monodentate coordination to the same metal ion type within one structure. rsc.org
Influence of Auxiliary Ligands and Counteranions on Complex Architecture
Auxiliary ligands, co-ligands that coordinate to the metal ion alongside the primary dmtp ligand, can be simple molecules like water and halides or more complex organic chelators. Their size, shape, and donor atom characteristics are pivotal in steering the final structure. For instance, the presence of chelating N,N-donor ligands such as 1,10-phenanthroline (phen) or 2,2'-bipyridine (B1663995) (bpy) in copper(II) chemistry leads to the formation of mononuclear cationic complexes. In these structures, the dmtp ligand typically coordinates in a monodentate fashion through its N3 atom. The auxiliary ligand's steric bulk and bite angle influence the coordination geometry, which is often a distorted square pyramid. researchgate.netnih.gov Specifically, the use of 1,10-phenanthroline as an auxiliary ligand with copper(II) results in a coordination number of five, whereas the less rigid ethylenediamine (en) promotes a coordination number of six. researchgate.net
Halide and pseudohalide ions are another important class of auxiliary ligands that can either occupy terminal positions or act as bridging units to create higher-dimensional structures. For example, chloride ions can complete the coordination sphere in mononuclear complexes like [Co(dmtp)₂Cl₂] or participate in the formation of dinuclear species such as [Cu₂(dmtp)₄Cl₄]·2H₂O. nih.govnih.gov The thiocyanate (B1210189) (SCN⁻) ion, a versatile pseudohalide, demonstrates a remarkable ability to bridge different metal centers, leading to the assembly of heterometallic coordination polymers. researchgate.net
Counteranions, while not directly bonded to the metal center in the primary coordination sphere, exert a profound influence on the crystal packing and can subtly alter the complex's architecture. The choice between small, coordinating anions and large, non-coordinating ones can lead to vastly different solid-state structures. For instance, in cobalt(II) complexes with dmtp, the chloride ion can act as both a coordinating ligand and a counteranion, leading to different products depending on the reaction stoichiometry and crystallization conditions. nih.gov This results in distinct species such as the mononuclear [Co(dmtp)₂Cl₂] and the ionic complex [Co(dmtp)₂(OH₂)₄]Cl₂·2H₂O. nih.gov
Large, weakly coordinating anions like perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and nitrate (NO₃⁻) typically facilitate the formation of cationic complexes where the coordination sphere is saturated by the primary and other auxiliary ligands. researchgate.netnih.govnih.gov These anions then play a critical role in the secondary coordination sphere, directing the supramolecular architecture through the formation of extensive hydrogen-bonding networks with coordinated water molecules or the dmtp ligand itself. This is evident in the crystal structures of silver(I) complexes with dmtp, where perchlorate and tetrafluoroborate counteranions lead to the formation of distinct dinuclear cationic species. nih.govnih.gov The interplay of these factors is summarized in the following tables, which provide an overview of representative complexes and the structural influence of the incorporated auxiliary ligands and counteranions.
Table 1: Influence of Auxiliary Ligands on the Architecture of 5,7-Dimethyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine Metal Complexes
| Metal Ion | Auxiliary Ligand | Complex Formula | Resulting Architecture | Reference |
| Cu(II) | 1,10-phenanthroline (phen), H₂O | Cu(H₂O)(phen)(dmtp)₂₂ | Mononuclear, five-coordinate | researchgate.net |
| Cu(II) | Ethylenediamine (en), H₂O | Cu(H₂O)₂(en)(dmtp)₂₂ | Mononuclear, six-coordinate | researchgate.net |
| Co(II) | Cl⁻ | [Co(dmtp)₂Cl₂] | Mononuclear, tetrahedral | nih.gov |
| Co(II) | H₂O | [Co(dmtp)₂(OH₂)₄]²⁺ | Mononuclear, octahedral | nih.gov |
| Pt(II) | malonate (mal) | [Pt(mal)(dmtp)₂] | Mononuclear, square planar | researchgate.net |
| Hg(II)/M(II) | SCN⁻, H₂O | [MHg(dmtp)₃(SCN)₄(H₂O)]₂ | Heterotetranuclear | researchgate.net |
Table 2: Influence of Counteranions on the Architecture of 5,7-Dimethyl- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine Metal Complexes
| Metal Ion | Counteranion | Complex Formula | Role of Counteranion | Reference |
| Co(II) | [CoCl₄]²⁻ | [Co(dmtp)₂(OH₂)₄][CoCl₄] | Charge balance for cationic complex | nih.gov |
| Co(II) | Cl⁻ | [Co(dmtp)₂(OH₂)₄]Cl₂·2H₂O | Charge balance, hydrogen bonding | nih.gov |
| Cu(II) | ClO₄⁻ | Cu(dmtp)₃(H₂O)₂₂ | Charge balance, supramolecular interactions | researchgate.net |
| Ag(I) | BF₄⁻ | [Ag₂(dmtp)₃]₂Ag₂(dmtp)₂₆(H₂O)₂ | Charge balance for complex cationic units | nih.govnih.gov |
| Ag(I) | ClO₄⁻ | [Ag₂(dmtp)₂(ClO₄)₂]Ag₂(dmtp)₂(H₂O)₂₂ | Partial coordination and charge balance | nih.govnih.gov |
| Cu(II) | NO₃⁻ | Cu(NO₃)(H₂O)(phen)(tp) | Coordination and charge balance | researchgate.net |
Note: 'tp' in the last entry refers to the parent ligand nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine, included for comparative context.
Theoretical and Computational Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying heterocyclic systems. DFT is used to model various molecular properties by approximating the electron density of the system, providing a balance between computational cost and accuracy. For the rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine (TP) scaffold, DFT has been used to elucidate electronic properties, predict spectra, and analyze reaction pathways. researchgate.netresearchgate.netresearchgate.net
DFT calculations are frequently used to analyze the electronic structure of molecules by determining the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rhhz.nettandfonline.com The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's electronic absorption properties, reactivity, and stability.
The rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine unit is recognized as an electron-deficient building block. rhhz.netssrn.com In computational studies of various TP-based derivatives designed as emitters for organic light-emitting diodes (OLEDs), DFT calculations at the B3LYP/6-31g* level were performed. rhhz.netrhhz.net These studies revealed that the HOMO and LUMO energy levels are influenced by the specific substitution pattern on the TP core. rhhz.net For example, in a series of TP-anthracene-triphenylamine emitters, the HOMO levels were estimated to be between -5.59 and -5.69 eV, while the LUMO levels were calculated to be in the range of -2.68 to -2.81 eV. rhhz.net
For derivatives of 5,7-dimethyl- rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine specifically, DFT calculations have shown that introducing trifluoromethyl groups has a significant influence on the HOMO-LUMO energy gap. researchgate.net Such modifications are crucial in tuning the electronic properties for applications in materials science. researchgate.net The calculations often show that HOMO and LUMO energy levels are distributed across the entire molecular structure, and that maintaining planarity in the system is important for diminishing the energy gap. tandfonline.com Furthermore, analysis of HOMO-LUMO transitions can reveal a pronounced charge transfer (CT) character, for instance, from an electron-donating part of a molecule to the electron-accepting TP fragment. mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg, eV) |
|---|---|---|---|
| TAT | -5.59 | -2.68 | 2.91 |
| TAMT | -5.68 | -2.80 | 2.88 |
| TAMT-CN | -5.69 | -2.81 | 2.88 |
Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can accurately forecast vibrational frequencies (IR and Raman) as well as nuclear magnetic resonance (NMR) chemical shifts. science.govisres.org
In the study of novel 5,7-dimethyl- rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine-8-carbonitrile derivatives, DFT calculations were employed to explain an interesting experimental observation. researchgate.net Specifically, the absence of the expected stretching vibration band for the nitrile (CN) group in the IR spectra of trifluoromethyl-containing compounds was rationalized using theoretical calculations. researchgate.net This demonstrates the power of computational analysis in understanding complex vibrational modes and the electronic effects of substituents on spectroscopic features. For other, related heterocyclic systems, calculated FT-IR, ¹H NMR, and ¹³C NMR spectra at the B3LYP level of theory have shown good agreement with experimental spectra, validating the use of these computational approaches for structural confirmation. science.gov
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry provides a means to map out entire reaction pathways, identify intermediates, and calculate the energies of transition states.
A combined experimental and theoretical study investigated the 1,3-dipolar cycloaddition reaction used to form the rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine ring system. researchgate.net Using DFT, researchers were able to calculate the free energy profiles for the reaction of cyanopyridines with N-aminoazinium salts. This analysis included the characterization of the structures of the transition states involved in the key nitrile cycloaddition step. researchgate.net Such studies are crucial for explaining the regioselectivity and feasibility of synthetic routes leading to this important heterocyclic scaffold. Other proposed mechanisms for the synthesis of the rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine core involve base-activated Michael addition followed by the removal of a nitrogen molecule or a tandem reaction involving transamidation and subsequent condensation. nih.govmdpi.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the three-dimensional structure of molecules and their interactions with other entities, such as biological macromolecules. These methods range from molecular docking, which predicts the binding orientation of a ligand to a protein, to molecular dynamics simulations, which analyze the conformational changes and stability of a system over time.
The rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine scaffold is a recognized pharmacophore found in many biologically active compounds. researchgate.netresearchgate.net Molecular docking studies are frequently performed to predict and rationalize the binding of these derivatives to various protein targets.
For instance, a series of novel 6-amino-2,5,7-triaryl- rhhz.netnih.govtandfonline.comtriazolo[1,5-a]pyridine-8-carbonitriles were identified as potent α-glucosidase inhibitors. nih.gov Molecular docking studies revealed strong binding affinities, with docking scores ranging from -8.63 to -10.41 kcal/mol. The modeling identified key interactions, such as hydrogen bonds and π-π stacking, with crucial amino acid residues in the enzyme's active site, including ASP307, ARG315, TYR158, and PHE303. nih.gov
Other examples of protein targets for TP derivatives that have been investigated via molecular docking include:
BCL2-XL protein : Docking studies were used to understand the proapoptotic effects of newly synthesized TP derivatives. ekb.eg
Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) : Structure-based design, informed by X-ray crystallography and modeling, led to the development of potent and orally bioavailable RORγt inverse agonists based on the TP core. researchgate.netnih.gov
VEGFR-2 and Janus kinases (JAK) : The TP scaffold has been utilized in the design of inhibitors for these important cancer and inflammation-related targets. researchgate.net
These studies underscore the utility of the TP core in forming specific and strong interactions with a variety of biological targets, guiding the design of new therapeutic agents. nih.govnih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 15j | -10.41 | ASP307, ARG315, TYR158, PHE303 |
| 15o | -10.25 | ASP307, ARG315, TYR158, PHE303 |
The three-dimensional shape (conformation) and flexibility of a molecule are critical to its function, particularly its ability to bind to a protein receptor. Computational methods can predict the preferred conformations and analyze the dynamic behavior of molecules.
DFT calculations on TP derivatives have been used to determine their geometry, revealing that the fused ring system is often nearly planar. mdpi.com In one study, the dihedral angle between the pyridine (B92270) and triazole rings was found to be very small (1.8-3.1°). mdpi.com However, substitutions can induce a more twisted geometry, and DFT can accurately predict the dihedral angles between the TP core and its substituents. ssrn.com
Molecular dynamics (MD) simulations provide a more detailed view of a molecule's flexibility and its interactions over time. MD simulations have been used to study the conformational dynamics of TP-based inhibitors bound to their protein targets. For example, unbiased MD simulations were crucial in analyzing the conformational differences between wild-type and mutant PI3Kα, a protein kinase for which a TP-containing inhibitor was developed. nih.gov These simulations revealed how mutations perturb the conformational dynamics of the protein, providing an unbiased view of its behavior. nih.gov In another study, a 100-nanosecond MD simulation was used to confirm the binding stability and integrity of a ligand-VEGFR-2 complex, showing that the compound remained tightly bound to the active site throughout the simulation. mdpi.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive molecules from large compound libraries. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.
This approach has been effectively applied to scaffolds related to the TP core. For instance, a consensus-based virtual screening workflow employing pharmacophore screening, alongside ligand docking and shape screening, has been used to discover new chemotypes for kinase inhibitors. Similarly, virtual screening of extensive databases like ZINC has successfully identified nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-one derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) nih.gov. The TP scaffold itself is considered a valuable pharmacophore for developing a wide range of therapeutic agents, including those targeting cancer, infectious diseases, and central nervous system disorders ekb.eg. These examples highlight the utility of in silico screening methods in identifying promising TP-based compounds for further development.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of potential drugs within the active site of a protein target, providing insights into the specific interactions that contribute to binding affinity.
For the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine class, docking studies have been crucial in rationalizing their biological activities against a variety of targets:
Antitubulin Agents: Docking simulations of TP derivatives revealed their ability to interact with two distinct sites within tubulin heterodimers—the vinca (B1221190) site and a seventh, novel site—explaining their microtubule-stabilizing effects relevant for neurodegenerative diseases acs.org.
Antiviral Agents: In the search for COVID-19 therapeutics, docking studies showed that nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-one compounds could effectively bind to the active site of the SARS-CoV-2 main protease, forming key interactions with catalytic residues like His41 and Cys145 nih.gov.
Enzyme Inhibitors: Docking has been used to elucidate the binding of TP derivatives to enzymes such as phosphodiesterase 4B (PDE 4B) and DNA gyrase researchgate.netnih.gov. These simulations revealed binding modes and docking scores comparable to known reference ligands, validating their mechanism of inhibition researchgate.netnih.gov.
These studies demonstrate the power of molecular docking to predict and explain the molecular basis of activity for the TP scaffold, guiding further structural modifications to enhance potency and selectivity.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of a docked ligand in the binding pocket, observe conformational changes, and calculate binding free energies.
MD simulations have been employed to validate the findings from docking studies of TP derivatives:
Complex Stability: For microtubule-stabilizing TP derivatives, 100-nanosecond MD simulations confirmed that the compounds maintained a stable binding pose within both the vinca and seventh sites of tubulin after an initial period of rearrangement acs.org.
Binding Confirmation: The stability of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-one inhibitors in complex with the SARS-CoV-2 Mpro was verified using MD simulations nih.gov. Analysis of the root mean square deviation (RMSD), root mean square fluctuations (RMSF), and radius of gyration (Rg) indicated the formation of a stable complex nih.gov.
Binding Free Energy: To quantify the strength of the interaction, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) have been used in conjunction with MD simulations. For the SARS-CoV-2 Mpro inhibitors, these calculations revealed highly favorable and thermodynamically stable binding energies, further supporting their potential as potent inhibitors nih.gov.
These dynamic simulations provide a more realistic understanding of the binding event and increase confidence in the predictions made by computational models.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a set of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by correlating the biological activity with the 3D steric and electrostatic properties of the molecules.
Several QSAR and CoMFA studies have been performed on nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives to guide the design of new analogues with improved activity. For instance, a CoMFA study on a series of TP derivatives with antifungal activity led to the design and synthesis of 2-(1-(5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)ethylthio)-5,7-dimethyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, which showed significantly enhanced potency nih.govresearchgate.net. Other studies have used 3D-QSAR to understand the requirements for microtubule-stabilizing activity and herbicidal properties nih.govpku.edu.cn.
Development and Validation of QSAR Models
The development of a robust and predictive QSAR model is a critical step in computational drug design. This involves selecting a training set of compounds, calculating relevant molecular descriptors, generating a mathematical model, and rigorously validating it.
For TP derivatives, both 2D and 3D-QSAR models have been successfully developed for various biological activities:
Antimalarial Activity: A QSAR study of 125 TP congeners against Plasmodium falciparum utilized machine learning algorithms to build predictive models. The Support Vector Regressor (SVR) model emerged as the best-performing, demonstrating reliability in predicting the half-maximal inhibitory concentration (pIC50) mdpi.com.
Antifungal Activity: A CoMFA model for TP derivatives against Rhizoctonia solani yielded a statistically reliable model with high internal and external predictive power, as indicated by its cross-validated correlation coefficient (q²) of 0.588 and non-cross-validated correlation coefficient (r²) of 0.929 nih.gov.
Anticancer Activity: A 2D-QSAR study on 31 TP molecules with tubulin inhibitory activity produced a reliable model with a conventional correlation coefficient (R²) of 0.78 and a leave-one-out cross-validation coefficient (Q²) of 0.7, indicating good predictive ability imist.maimist.ma.
The table below summarizes the validation statistics for some of the developed QSAR models for this scaffold.
| Biological Activity | Model Type | Validation Parameter (q² or Q²) | Correlation Coefficient (r² or R²) | Reference |
|---|---|---|---|---|
| Antifungal | CoMFA | 0.588 | 0.929 | nih.gov |
| Antimalarial | QSAR (SVR) | - | 0.67 | mdpi.com |
| Anticancer (Antitubulin) | 2D-QSAR | 0.7 | 0.78 | imist.ma |
Elucidation of Steric and Electrostatic Contributions to Activity
A key advantage of 3D-QSAR methods like CoMFA is their ability to generate contour maps that visualize the regions around a molecule where specific properties are associated with either an increase or decrease in biological activity.
Steric Contributions: These maps use colors (e.g., green and yellow) to indicate where steric bulk is favorable or unfavorable. For herbicidal TP derivatives, CoMFA maps showed that a bulky group was favorable for activity in certain regions, while it was unfavorable in others acs.org. A 3D-QSAR model for microtubule-stabilizing TPs highlighted strong, favorable steric contributions from the amine fragment at the C7 position of the core structure nih.gov.
Electrostatic Contributions: Similarly, electrostatic maps use colors (e.g., blue and red) to show where positive or negative charges enhance activity. The model for microtubule-stabilizing TPs indicated a favorable electrostatic contribution near the para position of a phenyl ring at the C6 position nih.gov. For herbicidal TPs, the CoMFA model suggested that electropositive groups were favored at one position, while electronegative groups were preferred at another, providing clear guidance for structural modification acs.org.
These visual models provide medicinal chemists with intuitive, actionable insights into the structure-activity relationships of the TP scaffold.
Identification of Key Molecular Descriptors for Activity Prediction
In 2D-QSAR, the model is built upon molecular descriptors, which are numerical values that quantify various aspects of a molecule's topology, geometry, or electronic properties. Identifying the most significant descriptors is key to understanding which molecular features drive biological activity.
In a QSAR study on nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-amine analogues with antimalarial activity, recursive feature elimination was used to select the most significant descriptors from a pool of over 300 mdpi.com. The final, robust model for predicting pIC50 was based on five key descriptors.
The regression equation was determined as: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com
The table below details these significant descriptors.
| Descriptor | Description | Contribution to Activity | Reference |
|---|---|---|---|
| npr1 | Normalized principal moment of inertia ratio | Negative | mdpi.com |
| pmi3 | Principal moment of inertia 3 | Negative | mdpi.com |
| slogP | Logarithm of the octanol/water partition coefficient | Positive | mdpi.com |
| vsurf-CW2 | Hydrophilic-hydrophilic interaction energy | Negative | mdpi.com |
| vsurf-W2 | Hydrophilic volume at -0.4 kcal/mol interaction energy | Positive | mdpi.com |
These findings indicate that properties related to molecular shape (inertia ratios), lipophilicity (slogP), and specific surface area characteristics (vsurf descriptors) are critical for the antimalarial activity of this class of compounds mdpi.com.
Aromaticity Analysis and Bioisosteric Relationships
The fused heterocyclic system of 5,7-Dimethyl- Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine is characterized as an aza-analog of a delocalized 10-π electron system. This structure is composed of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. Quantum-chemical calculations are frequently employed to understand the electronic structure, stability, and reactivity of this and related compounds. Such studies are crucial for elucidating its aromatic character and its relationship to other biologically important molecules.
The Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, to which 5,7-Dimethyl- Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine belongs, is recognized as a classic bioisostere of purine (B94841). nih.gov Bioisosteres are molecules or groups that possess similar chemical and physical properties, which can elicit comparable biological responses. The structural similarity between the Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine core and purine is the basis for its investigation as a purine surrogate in medicinal chemistry. nih.gov
Key points of comparison between the Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold and purine include:
Electronic Configuration : Both structures are isoelectronic, containing a fused bicyclic system with ten π-electrons, which formally satisfies Hückel's rule for aromaticity.
Hydrogen Bonding : The arrangement of nitrogen atoms in the bicyclic structure provides multiple sites for hydrogen bonding, which is a critical feature for interacting with biological targets like enzyme active sites.
Tautomerism : A significant difference lies in their tautomeric behavior. The purine ring is known to exhibit annular tautomerism, which can be crucial for its recognition by biological receptors. The Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine ring, however, does not exhibit this form of tautomerism, leading to a more fixed arrangement of hydrogen bond donors and acceptors.
| Property | Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine Scaffold | Purine Scaffold |
|---|---|---|
| π-Electron System | 10-π electron system | 10-π electron system |
| Bioisosteric Relationship | Considered a classical bioisostere of purine | Archetypal bicyclic aromatic heterocycle in biochemistry |
| Annular Tautomerism | Does not exhibit annular tautomerism | Exhibits annular tautomerism (e.g., N7-H and N9-H forms) |
| Ring Character | Electron-rich triazole fused to an electron-deficient pyrimidine | Electron-rich imidazole (B134444) fused to an electron-deficient pyrimidine |
Aromaticity is a fundamental concept used to describe the enhanced stability and specific reactivity of certain cyclic, planar molecules with delocalized π-electrons. This property is not a directly observable quantity and is therefore often assessed using various computational indices. For the Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine system, these indices help to quantify its degree of electron delocalization, which in turn influences its chemical behavior.
Two of the most common indices used for this purpose are:
Harmonic Oscillator Model of Aromaticity (HOMA) : This is a geometry-based index that evaluates aromaticity based on the uniformity of bond lengths within a ring. It compares the experimental or calculated bond lengths to optimal values for an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic, bond-alternating system. Negative values can indicate anti-aromatic character. The HOMA index is valuable for assessing the contribution of geometric structure to the stability conferred by aromaticity.
Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding computed at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). Aromatic systems are characterized by diatropic ring currents, which induce a shielding effect, resulting in negative NICS values. Conversely, anti-aromatic systems have paratropic currents and positive NICS values, while non-aromatic systems have NICS values near zero.
While the Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is a 10-π electron system, some studies based on ¹H-NMR methyl substituent effects have suggested that the heterocycle exhibits a somewhat limited degree of aromaticity compared to other fully aromatic systems. Current time information in Edmonton, CA. Computational analyses using aromaticity indices provide a more quantitative picture. For example, calculations on derivatives like 2-ribosyl-5,7-dimethyl- Current time information in Edmonton, CA.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine have been used to compare its aromatic character with that of its isomers, suggesting that an increase in aromaticity can be a driving force for chemical rearrangements such as the Dimroth rearrangement. researchgate.net A higher degree of aromaticity, as indicated by HOMA values closer to 1 and more negative NICS values, implies greater thermodynamic stability and a tendency to undergo substitution reactions that preserve the aromatic system rather than addition reactions that would disrupt it.
| Aromaticity Index | Value Range | Indication | Implication for Stability & Reactivity |
|---|---|---|---|
| HOMA | Approaches 1 | Highly Aromatic | High thermodynamic stability; Favors substitution over addition. |
| Approaches 0 | Non-aromatic | Lower stability; Reactivity similar to localized polyenes. | |
| Negative | Anti-aromatic | Highly unstable and reactive. | |
| NICS | Large Negative (e.g., < -5 ppm) | Aromatic | Magnetically shielded ring; High stability. |
| Near Zero | Non-aromatic | No significant ring current; Intermediate stability. | |
| Positive | Anti-aromatic | Magnetically deshielded ring; Low stability. |
Mechanistic Studies of Biological Activities Non Clinical Focus
Target Identification and Engagement Mechanisms
The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been identified as a key pharmacophore in the development of agents that interact with various biological targets through several distinct mechanisms. These range from the direct inhibition of critical enzymes to the modulation of complex protein-protein interactions and the targeting of cytoskeletal components.
While direct enzymatic inhibition studies on 5,7-Dimethyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine are not extensively detailed, research on closely related analogues provides significant insight into the potential enzymatic targets of this class of compounds. The core TP structure serves as a template for inhibitors of various enzymes implicated in cancer and viral diseases. ekb.eg
HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H): The nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TZP) scaffold has been investigated for its ability to inhibit the RNase H activity of HIV-1 reverse transcriptase. nih.gov A study involving the structural exploration of the TZP core led to the identification of catechol derivatives that function as allosteric inhibitors of RNase H in the low micromolar range. nih.gov This investigation included the synthesis of derivatives with a methyl group at both the C-5 and C-7 positions, the same substitution pattern as 5,7-Dimethyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, highlighting the scaffold's relevance to this target. nih.gov Molecular modeling suggests these compounds interact with an unexplored allosteric site on the enzyme. nih.gov
Phosphatidylinositol 3-kinases (PI3Ks): Certain derivatives of the triazolopyrimidine scaffold have been identified as potent inhibitors of PI3Ks, a family of enzymes involved in cell survival and proliferation. ekb.eg Specifically, triazolo[1,5-a]pyirimidinone derivatives have demonstrated potent inhibitory activity, with some showing selectivity for the β isoform of the enzyme. ekb.eg
Extracellular Signal-Regulated Kinase (ERK): The TP scaffold has been used to develop inhibitors of the ERK signaling pathway, which is crucial for cell growth regulation and is often overactive in various cancers. ekb.egnih.gov Studies on nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives demonstrated that they can suppress the ERK signaling pathway in gastric cancer cells. nih.gov
Thymidine (B127349) Phosphorylase (TP): While direct inhibition by 5,7-Dimethyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine is not documented, related heterocyclic systems have been explored as TP inhibitors. researchgate.net For instance, a series of 5-thioxo- nih.govnih.govnih.govtriazolo[1,5-a] nih.govnih.govsemanticscholar.orgtriazin-7-ones, which feature a related fused triazolo ring system, showed varying degrees of inhibitory activity against thymidine phosphorylase. researchgate.net
Other Enzymes: The versatility of the TP scaffold is further demonstrated by its use in developing inhibitors for other enzymes. For example, derivatives have been identified as inhibitors of Paired-box gene 2 (Pax2), a transcription factor involved in cancer development. ekb.eg
| Enzyme Target | Compound Class/Derivative | Mechanism/Activity | Reference |
|---|---|---|---|
| HIV-1 RNase H | nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine (TZP) derivatives | Allosteric inhibition in the low micromolar range. | nih.gov |
| PI3Kβ | Triazolo[1,5-a]pyirimidinone derivatives | Potent inhibition with IC50 values in the nanomolar range (e.g., 0.4 nM). | ekb.eg |
| ERK Pathway | nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine indole derivatives | Suppression of the ERK signaling pathway in cancer cells. | nih.gov |
| Pax2 | nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivatives | Potent inhibition of Pax2-positive cancer cells. | ekb.eg |
The planar, nitrogen-rich structure of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold makes it an effective platform for designing molecules that disrupt protein-protein interactions (PPIs).
Derivatives based on this scaffold have been developed as potent inhibitors of the interaction between the DCN1 and UBC12 proteins, which is a critical step in the activation of cullin-RING ubiquitin ligases. nih.gov One such inhibitor, WS-383, was found to block this interaction with a low nanomolar IC50 value (11 nM). nih.gov
Furthermore, the TP scaffold has been successfully utilized to create inhibitors of the influenza A virus polymerase by interfering with the heterodimerization of its PA and PB1 subunits. unipd.it Optimization of an initial hit compound led to derivatives with improved ability to disrupt the PA-PB1 interaction, which translated into antiviral activity. unipd.it
A significant body of research has established the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine (TPD) class of compounds as microtubule-stabilizing agents. nih.govacs.orgnih.gov This mechanism is of particular interest in the context of cancer and neurodegenerative diseases. acs.orgnih.gov
Unlike classic microtubule-stabilizing drugs that primarily promote lateral contacts between tubulin protofilaments, TPDs have a unique mechanism. nih.gov They bind to the vinca (B1221190) inhibitor site on tubulin, a site typically targeted by microtubule-destabilizing agents. nih.govacs.org Despite binding to this site, TPDs act as stabilizers by promoting longitudinal contacts between tubulin heterodimers within the microtubules. nih.gov This distinct mechanism suggests that TPDs could be effective against cancer cells that have developed multidrug resistance to other microtubule-targeting agents. nih.gov The interaction is complex, with different substituents around the TPD core influencing binding affinity for either the vinca site or a second, spatially distinct "seventh site," leading to different cellular phenotypes. acs.orgnih.gov
Based on available research, the inhibition of voltage-gated ion channels is not a widely documented biological mechanism for 5,7-Dimethyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine or the broader class of triazolopyrimidine compounds.
While modulation of GABAergic activity has been explored for some nitrogen-containing heterocyclic compounds, such as triazolobenzodiazepines, this mechanism is not directly established for 5,7-Dimethyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine in the reviewed literature. nih.gov
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
The biological activity of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is highly dependent on the nature and position of its substituents. SAR studies have been crucial in optimizing these compounds for various therapeutic targets, including anti-tumor and anti-inflammatory applications. nih.govmdpi.commdpi.com
Substitutions at the C-2, C-5, and C-7 positions are particularly important for modulating activity. nih.govmdpi.com For anti-tumor activity, introducing functional groups at both the C-2 and C-7 positions has proven to be a successful strategy. nih.gov For example, a series of derivatives with a substituted aniline (B41778) group at C-7 and a functionalized side chain at C-2 showed potent activity against various tumor cell lines. mdpi.com
In the context of microtubule-targeting, the interplay between substituents at C-6 and C-7 is critical in determining the differential affinity for the vinca and seventh binding sites on tubulin, which in turn dictates the cellular phenotype. acs.orgnih.gov The introduction of specific amine fragments at C-7 can influence whether the compound simply stabilizes microtubules or also induces tubulin degradation. acs.org
Regarding anti-inflammatory activity, the substitution pattern on aryl groups attached at the C-5 and C-7 positions plays a key role. mdpi.com A study on diaryl substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines found that amino groups in the para-position of the aromatic rings at C-5 and C-7 provided the highest activity against nitric oxide (NO) and interleukin-6 (IL-6) secretion. mdpi.com
| Scaffold Position(s) | Substituent Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-2 and C-7 | Introduction of various functional groups | Key for developing potent anti-tumor activity. | nih.gov |
| C-7 | Substituted anilines | Modulates anti-tumor activity. | mdpi.com |
| C-6 and C-7 | Interplay of different fragments | Determines differential affinity for tubulin binding sites (vinca vs. seventh site) and cellular microtubule phenotype. | acs.orgnih.gov |
| C-5 and C-7 | Para-amino substituted aryl groups | Confers high anti-inflammatory activity (inhibition of NO and IL-6). | mdpi.com |
Biochemical and Cellular Assay Methodologies for Mechanism Elucidation
Luciferase reporter gene assays are a key tool for elucidating the mechanism of action of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, particularly in the context of transcription factor modulation. For example, this assay was employed to assess the inhibition of RORγt transcriptional activity by a series of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives. nih.gov In this setup, HEK293T cells were transfected with GAL4-NR-luciferase plasmids. nih.gov The inhibitory activity of the compounds was then evaluated using a Dual-Glo™ Luciferase Assay System, which measures the light produced by the luciferase enzyme, thereby quantifying the transcriptional activity of RORγt. nih.gov This method allows for a quantitative determination of a compound's ability to act as an inverse agonist on a specific nuclear receptor. nih.gov
In vitro enzyme activity assays are fundamental for directly assessing the inhibitory potential of compounds on specific enzymes. While direct enzymatic assays on 5,7-Dimethyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine are not detailed in the provided context, the broader class of pyrazolopyrimidine derivatives has been evaluated against various enzymes. johnshopkins.edusemanticscholar.org For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been tested for their inhibitory effects on α-amylase and acetylcholinesterase. johnshopkins.edu These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. The percentage of inhibition is then calculated to determine the compound's potency. Such assays are critical for identifying the direct molecular targets of a compound and for understanding its mechanism of action at a biochemical level.
Cellular assays are crucial for confirming that a compound interacts with its intended target within a cellular context and for understanding its effects on downstream signaling pathways. For nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-based inhibitors, cellular target engagement has been demonstrated. nih.gov For example, a potent inhibitor, WS-383, was shown to exhibit cellular target engagement to DCN1 in MGC-803 cells. nih.gov Such assays can involve techniques like cellular thermal shift assays (CETSA) or co-immunoprecipitation to confirm the physical interaction between the compound and its target protein in cells.
Furthermore, these assays can elucidate how a compound modulates cellular pathways. For instance, a derivative of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine, compound 6i, was found to induce G0/G1 phase arrest in MGC-803 cells. nih.gov It also induced cell apoptosis by activating the mitochondria-mediated intrinsic pathway and the death receptor-mediated extrinsic pathway, as evidenced by the upregulation of pro-apoptotic Bax and p53 levels and the downregulation of the anti-apoptotic Bcl-2 protein. nih.gov
In vitro cytotoxicity and antiproliferative studies are widely used to evaluate the anticancer potential of 5,7-Dimethyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives and to gain insights into their mechanisms of action. A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.comresearchgate.net
For example, a series of novel nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives were tested for their anti-tumor activities against cancer cell lines such as HT-1080 and Bel-7402. mdpi.com One compound, in particular, displayed potent activity with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively. mdpi.com Further mechanistic studies with a related compound, 6i, which showed an IC50 of 0.96 μM against MGC-803 cells, indicated that its antiproliferative effect was due to the induction of G0/G1 phase cell cycle arrest. nih.gov This compound was also found to inhibit colony formation and migration of MGC-803 cells. nih.gov
These studies often reveal that the cytotoxic effects are a result of specific cellular events. For instance, some nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives induce apoptosis by elevating the level of reactive oxygen species (ROS). nih.gov The table below presents IC50 values for selected nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Compound 19 mdpi.com | Bel-7402 | 12.3 mdpi.com |
| Compound 19 mdpi.com | HT-1080 | 6.1 mdpi.com |
| Compound 6i nih.gov | MGC-803 | 0.96 nih.gov |
| Compound 23 nih.gov | Bel-7402 | 15.0 nih.gov |
| Compound 23 nih.gov | HT-1080 | 7.8 nih.gov |
Applications in Non Clinical Scientific Domains
Material Sciences Applications
The core structure of 5,7-Dimethyl- mdpi.comnih.govchemicalbook.comtriazolo[1,5-a]pyridine serves as a valuable scaffold in the development of advanced materials, particularly in the realm of photosensitive and light-emitting technologies. The triazolopyrimidine moiety is a large π-conjugated system, which can exhibit unique photonic properties when appropriately modified. nih.gov Research has shown that derivatives of the broader 1,2,4-triazolo[1,5-a]pyrimidine class have been applied in the field of photosensitive materials. nih.gov Furthermore, some triazole-based compounds have been identified as useful electron-transporting materials for use in organic light-emitting diodes (OLEDs). nih.govkyushu-u.ac.jp A specific derivative, 5,7-dimethyl- mdpi.comnih.govchemicalbook.comtriazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl)hydrazone, has been synthesized and found to self-assemble into supramolecular microfibers that possess blue organic light-emitting properties. mdpi.comnih.gov This discovery marks the first reported instance of molecular self-assembly for 1,2,4-triazolo[1,5-a]pyrimidine derivatives, opening new avenues for creating novel functional materials. mdpi.comnih.gov
Agrochemical Research
Derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, including the 5,7-dimethyl substituted variant, have been a focus of agrochemical research. nih.gov Studies involving the synthesis of various 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives have been conducted. researchgate.net Preliminary bioassays of these synthesized compounds indicated that some exhibit promising herbicidal and fungicidal activities, highlighting their potential for development as crop protection agents. researchgate.net
Role as Bio-isosteres in Medicinal Chemistry Design
In the field of medicinal chemistry, the concept of bio-isosterism—where one functional group or molecule is replaced by another with similar physical or chemical properties to enhance biological activity—is a fundamental design strategy. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is notably versatile in this regard. nih.gov
The TP ring system is isoelectronic with the purine (B94841) heterocycle, which has led to its investigation as a potential surrogate or bio-isostere for purines in drug design. nih.gov Beyond this, the TP ring has also been successfully employed as a bio-isosteric replacement for other critical functional groups, depending on the substitution pattern. These include: nih.gov
Carboxylic acid functional group
N-acetyl fragment of ε-N-acetylated lysine
This adaptability allows medicinal chemists to modulate a compound's properties, such as potency and metabolic stability, by incorporating the TP scaffold. nih.govnih.gov For instance, replacing a key amide group with a 1,2,4-triazole (B32235) in a related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold demonstrated that the triazole could effectively replicate crucial hydrogen bonds in the target's binding pocket. nih.gov
Self-Assembly and Supramolecular Chemistry
The ability of molecules to spontaneously organize into well-defined, larger structures is a cornerstone of supramolecular chemistry. This phenomenon has been observed in derivatives of 5,7-Dimethyl- mdpi.comnih.govchemicalbook.comtriazolo[1,5-a]pyridine, leading to the formation of functional materials. mdpi.com
Researchers have successfully designed and synthesized derivatives of 5,7-Dimethyl- mdpi.comnih.govchemicalbook.comtriazolo[1,5-a]pyridine with the specific aim of inducing self-assembly. mdpi.comnih.gov One notable example is 5,7-dimethyl- mdpi.comnih.govchemicalbook.comtriazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl)hydrazone (TPTH). mdpi.comnih.gov The synthesis for this class of compounds involves a three-step sequence, as detailed in the table below. mdpi.com
| Step | Starting Materials | Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | 2-mercapto-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, Ethyl α-bromoacetate | Sodium hydroxide | 2-ethoxyacetylthio-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | 94% |
| 2 | Product from Step 1 | Hydrazine | 2-hydrazinoacetylthio-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | - |
| 3 | Product from Step 2 | Aryl aldehydes (e.g., 2-fluorobenzyl) | 5,7-dimethyl- mdpi.comnih.govchemicalbook.comtriazolo[1,5-a]pyrimidine-2-thioacetohydrazones (TPTH) | - |
The design hypothesis was that by linking the π-conjugated triazolopyrimidinyl moiety with another π-conjugated system via a flexible bridge containing hydrogen bond donors and acceptors, the resulting molecule could form a superstructure through cooperative π-π stacking and hydrogen bonding interactions. nih.gov
The synthetic strategy proved successful, as the TPTH derivative was observed to self-assemble into supramolecular microfibers in the solid state. mdpi.comnih.gov These microfibers exhibit unique photonic properties, specifically emitting blue light. mdpi.comnih.gov This marked the first documented case of molecular self-assembly for 1,2,4-triazolo[1,5-a]pyrimidine derivatives, demonstrating the potential to create novel, three-dimensional, self-organized networks with desirable material properties from this chemical class. mdpi.comnih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. Research into the synthesis of the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine core is increasingly focused on sustainability. Traditional methods, which often involve multi-step processes, are being challenged by innovative one-pot and multi-component reactions that enhance efficiency and reduce waste. nih.gov
Key strategies include:
Three-Component Reactions: Methodologies such as the Biginelli-like heterocyclization reaction are being employed to construct the triazolopyrimidine core in a single step from simple precursors like aldehydes, β-dicarbonyl compounds, and amino-triazoles. nih.gov
Green Catalysis: A notable advancement is the use of inexpensive and readily available catalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1), in aqueous media. researchgate.net This approach aligns with the principles of green chemistry by utilizing a non-toxic catalyst and an environmentally safe solvent. researchgate.net
Microwave-Assisted Synthesis: For related heterocyclic systems, microwave-mediated, catalyst-free methods have been established. mdpi.com This technique can dramatically reduce reaction times and improve yields, offering a more energy-efficient pathway that could be adapted for 5,7-Dimethyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine and its derivatives. mdpi.com
These novel pathways not only streamline the production of known compounds but also facilitate the creation of diverse chemical libraries for screening and development. researchgate.netnih.gov
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity
A primary focus of current research is the rational design of new derivatives with improved potency and, crucially, enhanced selectivity for their biological targets. This is particularly important in drug discovery to minimize off-target effects.
Strategic approaches include:
Molecular Hybridization: This strategy involves combining the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold with other known pharmacophores. For instance, linking an indole (B1671886) fragment to the core structure has been explored to develop novel anticancer agents. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the pyrimidine (B1678525) ring is a cornerstone of developing next-generation compounds. By synthesizing analogues with varied substituents and evaluating their biological activity, researchers can build detailed SAR models. nih.gov This was effectively used to optimize antibacterial activity against Enterococcus faecium by modifying three distinct regions of the scaffold. nih.gov
Target-Specific Design: Derivatives are being specifically designed to inhibit key enzymes implicated in disease. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, compounds have been developed as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), which are significant targets in cancer therapy. mdpi.com This targeted approach aims to create highly selective molecules for precision medicine. mdpi.comekb.eg
The synthesis of these next-generation derivatives leverages the novel synthetic pathways discussed previously to build libraries of compounds for rigorous biological evaluation.
Advanced Computational Approaches for Predictive Modeling and Drug Design
In parallel with synthetic efforts, advanced computational tools are becoming indispensable for accelerating the design and discovery process. In silico methods allow researchers to predict the properties and biological activity of virtual compounds before undertaking costly and time-consuming synthesis.
Key computational techniques being applied include:
Molecular Docking: This method is widely used to simulate the interaction between a derivative and its biological target, such as an enzyme's active site. Docking studies have been instrumental in understanding how pyrazolo[1,5-a]pyrimidine derivatives bind to CDK2, providing insights that guide the design of more potent inhibitors. ekb.eg These simulations can reveal key binding modes and interactions, helping to rationalize the observed activity of synthesized compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These predictive models are used to estimate the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.
Hirshfeld Surface Analysis: This technique is used to analyze intermolecular interactions within a crystal structure, providing both qualitative and quantitative data. journalskuwait.org Understanding these interactions is crucial for predicting the solid-state properties of new materials and active pharmaceutical ingredients. journalskuwait.org
These computational approaches de-risk the development process, allowing for a more focused and efficient search for new derivatives with desired properties.
Investigation of New Biological Targets and Mechanisms of Action
While the anticancer potential of the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is well-documented, ongoing research is uncovering novel biological targets and more detailed mechanisms of action. This work is expanding the potential therapeutic applications of this compound class.
Recent discoveries include:
Targeting Cellular Pathways: New derivatives have been found to exert their anticancer effects through specific and complex mechanisms. One such mechanism involves inducing cell death in gastric cancer cells via the mitochondria-dependent apoptosis pathway, which is associated with the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase. nih.gov Another identified mechanism is the suppression of the ERK signaling pathway. nih.gov
Novel Enzyme Inhibition: Beyond kinases, other enzymes have been identified as promising targets. Dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, has been identified as a target for antimalarial nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. nih.gov
Alternative Mechanisms: Research has also pointed to the targeting of cellular structures, such as microtubules, as a viable anticancer strategy for this class of compounds. nih.gov For antibacterial applications, derivatives have been shown to specifically target cell-wall biosynthesis in E. faecium. nih.gov
This deeper understanding of molecular mechanisms allows for the identification of new disease areas where these compounds could be effective and aids in the design of derivatives with novel modes of action.
| Derivative Class | Biological Target / Mechanism | Potential Application | Reference |
|---|---|---|---|
| nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine-based compounds | Mitochondria-dependent apoptosis; ROS accumulation | Gastric Cancer | nih.gov |
| nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine Indole derivatives | Suppression of ERK Signaling Pathway | Gastric Cancer | nih.gov |
| 3-alkylthio-1,2,4-triazolo[1,5-a]pyrimidines | Cell-wall biosynthesis | Antibacterial (E. faecium) | nih.gov |
| 7-anilino- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidines | Dihydroorotate dehydrogenase (DHODH) | Antimalarial | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 / TRKA Kinases | Anticancer | mdpi.com |
Expansion of Applications in Material Science and Agrochemistry
Beyond pharmacology, the unique chemical properties of the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold are leading to its exploration in diverse fields like agrochemistry and material science.
Agrochemistry: This is a well-established but continually expanding area of application. Derivatives of the parent scaffold have shown significant potential as active ingredients in crop protection products. Research has demonstrated their efficacy as:
Fungicides: Novel derivatives have shown potent fungicidal activity against significant plant pathogens like Rhizoctonia solani and Botrytis cinerea. nih.gov The commercial fungicide Ametoctradin is a notable example from this chemical class. researchgate.net
Herbicides: Certain derivatives display good herbicidal activity, and the commercial herbicide Flumetsulam belongs to the triazolopyrimidine family. researchgate.netresearchgate.net
Material Science: While less developed than its biological applications, the potential use of this scaffold in material science is an emerging trend. Related heterocyclic systems, such as pyrazolo[5,1-c] nih.govmdpi.comresearchgate.nettriazoles, have found use as dyes and pigments. mdpi.com Furthermore, the broader triazolopyrimidine class has historical applications in photography. researchgate.net Future research may focus on developing novel derivatives with specific optical or electronic properties for use in advanced materials.
The expansion into these non-pharmaceutical areas highlights the chemical versatility of the 5,7-Dimethyl- nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine core structure and points toward a broad range of future technological applications.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine?
- Methodology : The core triazolopyridine scaffold is typically synthesized via cyclization reactions. A common approach involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl or MnO₂. For dimethyl-substituted derivatives, precursors such as 5-amino-1,2,4-triazole can be fused with aldehydes and ketones under catalytic conditions (e.g., DMF) to introduce methyl groups at the 5- and 7-positions .
- Key Steps :
- Use 5-amino-1,2,4-triazole as the triazole precursor.
- Optimize reaction temperature (80–120°C) and solvent (ethanol/DMF mixtures) for cyclization efficiency .
- Purify via column chromatography (EtOAC/hexane gradients) to isolate the product .
Q. How is the structure of this compound confirmed experimentally?
- Characterization Techniques :
- ¹H/¹³C NMR : Methyl groups at positions 5 and 7 appear as singlets (δ 2.3–2.6 ppm for ¹H; δ 18–22 ppm for ¹³C). Aromatic protons in the pyridine and triazole rings resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 174 (C₈H₈N₄⁺) confirm the molecular weight .
- X-ray Crystallography : Reveals planar triazolopyridine core with methyl substituents twisted ~55° from the mean plane .
Q. What are the primary chemical reactivity patterns of this compound?
- Reactivity Profile :
- Electrophilic Substitution : Methyl groups enhance electron density, enabling regioselective bromination at the 3-position using NBS in DCM .
- Nucleophilic Attack : The triazole ring undergoes substitution with amines (e.g., methylamine) under basic conditions (NaH, THF) .
- Oxidation : Methyl groups resist oxidation, but the pyridine ring can be oxidized to N-oxide using H₂O₂/AcOH .
Advanced Research Questions
Q. How can reaction yields be optimized for scaled synthesis of 5,7-dimethyl derivatives?
- Optimization Strategies :
- Catalyst Screening : Copper(I) iodide (CuI) improves cyclization efficiency compared to traditional CuSO₄/ascorbate systems .
- Solvent Effects : DMF enhances reaction rates but may require post-synthesis purification to remove byproducts. Ethanol/water mixtures reduce toxicity .
- Data Contradiction Note : Yields vary significantly (50–85%) depending on the oxidizer (e.g., NaOCl vs. PIFA) due to competing side reactions .
Q. How do structural modifications at the 5- and 7-positions influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Methyl Groups : Enhance lipophilicity (logP ~1.2), improving membrane permeability in antimicrobial assays .
- Comparative Data : 5,7-Dimethyl derivatives show 2–3x higher antifungal activity (IC₅₀ = 8–12 µM) against Candida albicans compared to non-methylated analogs .
- Mechanistic Hypothesis : Methyl groups stabilize π-π interactions with fungal CYP51 enzymes, disrupting ergosterol biosynthesis .
Q. What are the common byproducts in triazolopyridine synthesis, and how are they mitigated?
- Byproduct Analysis :
- Dihydrotriazolo Intermediates : Formed during incomplete cyclization. Detectable via LC-MS (m/z 176–178) and removable by extended reaction times (8–12 hrs) .
- Oxidative Byproducts : N-Oxides (identified by IR C=O stretches at 1680–1700 cm⁻¹) are minimized using inert atmospheres (N₂/Ar) .
- Mitigation Workflow :
- Monitor reactions via TLC (silica gel, EtOAc/hexane 3:7).
- Employ recrystallization (ethanol/water) for final purification .
Key Research Gaps
- Toxicological Data : Limited studies on in vivo toxicity (e.g., LD₅₀) for dimethyl-substituted triazolopyridines.
- Industrial Scaling : No documented protocols for pilot-scale synthesis (>100 g batches).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
